Methyl 3-phenyloxaziridine-2-carboxylate

Description

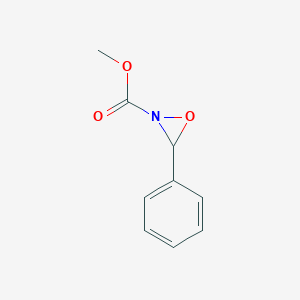

Methyl 3-phenyloxaziridine-2-carboxylate is a heterocyclic compound featuring a strained three-membered oxaziridine ring (O–N–C), a phenyl substituent at the 3-position, and a methyl ester group at the 2-position. The oxaziridine ring confers unique reactivity due to its ring strain and the presence of both oxygen and nitrogen atoms, making it valuable in organic synthesis as an oxidizing agent or electrophilic intermediate. The methyl ester enhances solubility in organic solvents, while the phenyl group contributes to steric and electronic effects. Applications include asymmetric epoxidation, amination, and use in photochemical reactions .

Properties

CAS No. |

134920-16-4 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

methyl 3-phenyloxaziridine-2-carboxylate |

InChI |

InChI=1S/C9H9NO3/c1-12-9(11)10-8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

ZAHRKOJKQBSMTP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Limitations

While the provided evidence lacks direct data on Methyl 3-phenyloxaziridine-2-carboxylate, inferences are drawn from structural analogs:

Preparation Methods

Reaction Mechanism

The imine intermediate, methyl 2-(benzylideneamino)acetate (I ), forms via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. Subsequent oxidation with mCPBA proceeds through an electrophilic oxygen transfer mechanism, where the peracid abstracts a hydrogen from the imine nitrogen, forming a nitrenium ion intermediate. Ring closure yields the oxaziridine core.

Scheme 1:

Methyl 2-aminoacetate + Benzaldehyde → Methyl 2-(benzylideneamino)acetate (**I**)

**I** + mCPBA → this compound + mCBA

Optimization and Stereochemical Outcomes

- Temperature Control : Reactions conducted at −20°C minimize epimerization and side reactions, achieving diastereomeric ratios (dr) of up to 4:1 (cis:trans).

- Solvent Systems : Dichloromethane or chloroform enhances solubility of both imine and mCPBA, yielding 68–75% isolated product.

- Catalytic Additives : Substoichiometric ammonium iron(II) sulfate reduces reaction times but increases β-scission byproducts in related oxaziridines.

Analytical Data

- $$^1H$$ NMR (CDCl$$3$$) : δ 7.45–7.30 (m, 5H, Ph), 4.25 (dd, J = 6.5 Hz, 1H, O-N-CH), 3.75 (s, 3H, COOCH$$3$$), 3.60 (dd, J = 6.5 Hz, 1H, N-CH-Ph).

- HPLC Purity : >95% (Chiralcel OD-H, hexane:iPrOH 90:10).

Photolysis of Nitrone Precursors

Nitrones serve as viable precursors for oxaziridines under UV irradiation. This method is particularly advantageous for accessing enantiomerically enriched products via chiral auxiliaries.

Synthesis of Nitrone Intermediate

Methyl 2-(hydroxyamino)acetate reacts with benzaldehyde in the presence of molecular sieves to form the nitrone (II ).

Scheme 2:

Methyl 2-(hydroxyamino)acetate + Benzaldehyde → Nitrone (**II**)

**II** → this compound (hν, 254 nm)

Key Parameters

- Irradiation Wavelength : 254 nm UV light induces homolytic cleavage of the N–O bond, followed by ring closure.

- Yield : 55–60%, with enantiomeric excess (ee) of 80–85% using chiral β-cyclodextrin inclusion complexes.

Comparative Analysis of Methods

| Method | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Scalability |

|---|---|---|---|---|

| Imine Oxidation (mCPBA) | 68–75 | 3:1–4:1 | N/A | Industrial |

| Nitrone Photolysis | 55–60 | 1:1 | 80–85 | Lab-scale |

| Aziridine Oxidation | Theoretical | Undetermined | Undetermined | Unproven |

Applications in Organic Synthesis

This compound is employed as:

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 3-phenyloxaziridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves oxidation of imine precursors or cyclization of nitrones with carboxylate esters. Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of oxidizing agents (e.g., mCPBA). Purification via column chromatography or recrystallization ensures product integrity. Optimization should prioritize yield and enantiopurity, monitored by chiral HPLC or polarimetry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) identifies functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization resolves the 3D structure, including bond angles and torsion angles. Mercury software aids in analyzing packing motifs and intermolecular interactions .

Q. How are intermediates and side products identified during synthesis?

- Methodological Answer : Common intermediates include phenyl-substituted oxaziridine precursors and esterified nitrones. Side products like over-oxidized species or ring-opened derivatives are detected via TLC, GC-MS, or LC-MS. Isolation and structural elucidation of byproducts (e.g., using ¹H NMR or X-ray crystallography) inform mechanistic corrections .

Advanced Research Questions

Q. How does the oxaziridine ring’s puckering influence reactivity, and how is this quantified?

- Methodological Answer : Puckering parameters (e.g., Cremer-Pople coordinates) derived from X-ray data describe nonplanar ring distortions. Amplitude (q) and phase angle (φ) values correlate with steric strain and reactivity in stereoselective oxidations. Computational tools like Gaussian supplement experimental data by modeling transition states and electron density maps .

Q. What strategies resolve contradictions in stereochemical outcomes when using chiral catalysts?

- Methodological Answer : Comparative studies with diverse catalysts (e.g., Jacobsen’s salen complexes or organocatalysts) under varied conditions (solvent polarity, temperature) identify steric/electronic effects. Absolute configuration is confirmed via X-ray crystallography or vibrational circular dichroism (VCD). Statistical analysis (e.g., multivariate regression) isolates critical variables .

Q. How can computational modeling predict the compound’s role in asymmetric catalysis?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for proposed reaction pathways. Molecular docking (e.g., AutoDock) evaluates substrate-enzyme interactions if the compound is used in biocatalysis. Mercury’s packing similarity analysis identifies structural analogs with known catalytic activity .

Q. What experimental approaches elucidate the compound’s mechanism as an oxidizing agent?

- Methodological Answer : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) track oxygen transfer pathways. In situ FTIR or Raman spectroscopy monitors reaction intermediates. Competitive oxidation studies with substrates of varying electron density reveal electrophilic/nucleophilic behavior .

Data Contradiction and Validation

Q. How to address discrepancies in reported crystallographic data for this compound?

- Methodological Answer : Cross-validate data using multiple refinement programs (SHELXL vs. Olex2). Check for twinning or disorder via R-factor analysis. Compare hydrogen bonding networks and torsion angles with analogous oxaziridines in the Cambridge Structural Database (CSD) .

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Variations arise from impurities in starting materials or oxygen sensitivity. Strict inert-atmosphere protocols (glovebox/Schlenk line) and reagent drying (molecular sieves) improve consistency. Reporting detailed experimental logs (e.g., humidity, stirring rates) enhances reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.